molecular formula C22H19N3O B2395690 3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 850930-85-7

3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

Cat. No. B2395690
CAS RN: 850930-85-7
M. Wt: 341.414
InChI Key: XSMLAYOMZXQCNO-UHFFFAOYSA-N
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Description

“3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound. It belongs to the class of compounds known as imidazo[1,2-a]pyridines . These compounds have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, such as “3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be carried out in neutral, weak basic organic solvents at elevated temperatures . A solvent- and catalyst-free method for the synthesis of these compounds has also been developed, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .


Molecular Structure Analysis

The molecular structure of “3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” can be characterized using techniques such as 1H-NMR and 13C-NMR . For example, the 1H-NMR spectrum of a similar compound showed signals corresponding to the imidazole H, Ar-H, CH2, and CH3 groups . The 13C-NMR spectrum provided information about the carbon atoms in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” can be determined using techniques such as melting point (mp) determination and NMR spectroscopy . For example, a similar compound had a melting point of 231–233 °C .

Future Directions

The future directions for “3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” could involve further exploration of its bioactivity and potential applications in medicinal chemistry . Additionally, the development of more efficient synthesis methods, particularly considering environmental concerns and economic aspects, could be a future direction .

properties

IUPAC Name

3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-15-11-12-18(14-16(15)2)22(26)24-21-20(17-8-4-3-5-9-17)23-19-10-6-7-13-25(19)21/h3-14H,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMLAYOMZXQCNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide

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